Boc-PNA-J(Z)-OH

Description

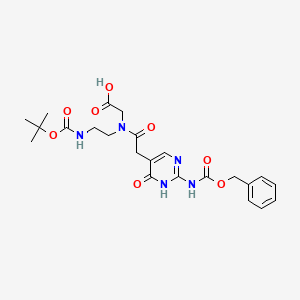

Boc-PNA-J(Z)-OH is a peptide nucleic acid (PNA) monomer used in the synthesis of PNA oligomers, which are synthetic DNA analogs with a peptide-like backbone. PNAs exhibit high binding affinity and specificity to complementary nucleic acids, making them valuable in molecular diagnostics, gene editing, and therapeutic research.

Properties

Molecular Formula |

C23H29N5O8 |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-1H-pyrimidin-5-yl]acetyl]amino]acetic acid |

InChI |

InChI=1S/C23H29N5O8/c1-23(2,3)36-21(33)24-9-10-28(13-18(30)31)17(29)11-16-12-25-20(26-19(16)32)27-22(34)35-14-15-7-5-4-6-8-15/h4-8,12H,9-11,13-14H2,1-3H3,(H,24,33)(H,30,31)(H2,25,26,27,32,34) |

InChI Key |

SNXJLIUIBYUYNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CC1=CN=C(NC1=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar PNA Monomers

Structural and Functional Differences

Table 1: Key Properties of this compound and Analogues

Key Observations :

Protecting Group Strategies: Boc/Z vs. Fmoc/Boc: this compound uses acid-labile Boc and hydrogenolysis-sensitive Z groups, whereas Fmoc-PNA-J(Boc)-OH employs base-labile Fmoc (removable with piperidine) and Boc. This difference impacts synthesis workflows; Fmoc is preferred for orthogonal deprotection in complex sequences. Bhoc Group: Fmoc-PNA-C(Bhoc)-OH incorporates benzhydryloxycarbonyl (Bhoc), which offers stability under basic conditions but requires strong acids (e.g., HBr/acetic acid) for removal.

Nucleobase Variants: The "J" and "M" designations in this compound and Boc-PNA-M(Z)-OH refer to non-natural nucleobases optimized for specific binding or chemical modifications.

Solubility and Purification :

- This compound and Fmoc-PNA-U-OH exhibit "fast dissolution" in polar solvents (e.g., DMF, DMSO), facilitating solid-phase synthesis. HPLC purification is standard for ensuring >95% purity.

Critical Insights :

- Depletion Conditions : this compound’s TFA-driven deprotection is faster than Bhoc removal but risks side reactions in acid-sensitive sequences.

- Thermodynamic Stability: PNAs with Z-protected monomers show 5–10% higher melting temperatures (Tm) compared to Bhoc analogues due to reduced steric hindrance.

Preparation Methods

Resin Functionalization and Initial Coupling

Solid-phase synthesis remains the cornerstone of this compound production. The process begins with the attachment of the first amino acid to a methylbenzhydrylamine (MBHA) resin, which is pre-treated with trifluoroacetic acid (TFA) to remove temporary protecting groups. The Boc-protected PNA monomer, this compound, is then activated using coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and hydroxybenzotriazole (HOBt) in the presence of diisopropylethylamine (DIPEA). This step ensures efficient amide bond formation between the resin-bound amino acid and the incoming monomer.

Sequential Deprotection and Elongation

After each coupling cycle, the Boc group is cleaved with a 50% TFA solution in dichloromethane (DCM), exposing the terminal amine for subsequent monomer additions. The J(Z) nucleobase, protected by a benzyloxycarbonyl (Z) group, remains stable under these acidic conditions, preventing undesired side reactions. Iterative deprotection and coupling steps enable the assembly of PNA oligomers with an average coupling efficiency exceeding 95%. A critical advantage of the Boc-Z strategy is its compatibility with mixed-sequence PNAs, as demonstrated by the synthesis of Lys-POM(T)5-Lys with an overall yield of 61%.

Cleavage and Purification

Upon completing the oligomer chain, the resin is treated with a cleavage cocktail containing TFA, thioanisole, and ethanedithiol to simultaneously remove permanent protecting groups and release the PNA into solution. Precipitation with cold ether followed by reversed-phase high-performance liquid chromatography (RP-HPLC) yields this compound with purities exceeding 95%. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (503.5 g/mol) and structural integrity.

Boc-Z Protecting Group Strategy

Advantages Over Fmoc Chemistry

The Boc-Z approach offers superior stability during synthesis compared to fluorenylmethyloxycarbonyl (Fmoc)-based methods. Boc deprotection with TFA protonates the terminal amine, reducing cyclization side reactions that form six-membered lactams. Additionally, the Z group on the J nucleobase resists degradation under acidic conditions, enabling longer oligomer synthesis without premature deprotection.

Monomer Synthesis and Characterization

This compound is synthesized from Boc-protected aminoethyl glycine (Aeg) derivatives. The J(Z) nucleobase is introduced via Mitsunobu conditions, which stereospecifically couple the base to the pyrrolidine backbone. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the structure, while RP-HPLC monitors reaction progress (Table 1).

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₉N₅O₈ | |

| Molecular Weight | 503.5 g/mol | |

| HPLC Retention Time | 13.8 minutes (C18 column) | |

| Coupling Efficiency | >95% |

Post-Synthetic Modifications via Click Chemistry

Conjugation with Cell-Penetrating Peptides

This compound’s terminal alkyne or azide groups enable Huisgen 1,3-dipolar cycloaddition (“click” reaction) with arginine-rich cell-penetrating peptides (CPPs). For example, reacting this compound with (Arg-Aha-Arg)₄-alkyne in the presence of Cu(I) catalysts forms stable triazole linkages, enhancing cellular uptake (Scheme 1). This method achieves >95% conversion in aqueous tert-butanol within 2 hours, with no detectable side products.

Functionalization for Diagnostic Applications

Azide-functionalized this compound derivatives can be labeled with fluorescent dyes or biotin using copper-free click chemistry, enabling applications in fluorescence in situ hybridization (FISH) and biosensors. RP-HPLC purification ensures >90% yields, while MALDI-TOF confirms functionalization (e.g., m/z 7735.09 for a peptide-PNA conjugate).

Comparative Analysis of Synthesis Methods

Yield and Purity

The Boc-Z strategy outperforms Fmoc methods in producing longer oligomers (≥20-mers) due to reduced aggregation and side reactions. Solid-phase synthesis typically delivers 60–70% overall yield for decamers, whereas click chemistry modifications achieve 80–95% yields for conjugates.

Scalability and Cost

While solid-phase synthesis is cost-intensive for large-scale production, it remains the gold standard for research-grade this compound. Click chemistry offers a modular alternative for functionalization but requires pre-synthesized components.

Q & A

Q. What is the role of Boc-PNA-J(Z)-OH in solid-phase PNA synthesis, and how does its structure influence hybridization properties?

this compound is a protected monomer used in peptide nucleic acid (PNA) synthesis. The Boc (tert-butoxycarbonyl) group protects the amino terminus during solid-phase assembly, while the J(Z) side chain modulates base-pairing specificity. Its structural rigidity enhances binding affinity to complementary DNA/RNA strands compared to natural oligonucleotides. Methodologically, researchers should validate hybridization efficiency via melting temperature (Tm) analysis and circular dichroism (CD) spectroscopy to confirm helical stability .

Q. What are the standard protocols for characterizing this compound purity and identity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is recommended for purity assessment. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) confirms molecular weight, while nuclear magnetic resonance (NMR; ¹H and ¹³C) resolves structural integrity. Researchers must compare spectral data with literature values for known PNA monomers to avoid misassignment .

Q. How does this compound compare to Fmoc-protected PNA monomers in terms of synthetic efficiency?

Boc chemistry avoids repetitive deprotection steps required in Fmoc-based synthesis, reducing side reactions. However, Boc removal requires acidic conditions (e.g., TFA), which may degrade acid-sensitive residues. Researchers should conduct coupling efficiency tests (via Kaiser test or LC-MS) under both Boc and Fmoc protocols to determine optimal conditions for specific applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound coupling efficiency across different solvent systems?

Contradictions often arise from solvent polarity effects on activation kinetics. A systematic approach involves:

- Testing solvents (e.g., DMF, NMP, DCM) with varying dielectric constants.

- Monitoring reaction progress via in-situ FTIR to track carbodiimide intermediate formation.

- Applying ANOVA to compare coupling yields across solvent groups, ensuring statistical significance (p < 0.05). Example DMF shows 92% efficiency vs. 78% in DCM due to improved carbodiimide solubility .

Q. What strategies mitigate backbone aggregation during this compound oligomerization?

Aggregation is common in hydrophobic PNAs. Solutions include:

Q. How can researchers optimize this compound’s compatibility with automated synthesizers for high-throughput applications?

Key considerations:

Q. What analytical methods differentiate stereoisomeric by-products in this compound synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves stereoisomers. Complementary techniques:

- 2D-NMR (NOESY) to confirm spatial configuration.

- X-ray crystallography for absolute stereochemistry determination (if crystallizable) .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies between computational predictions and experimental Tm values for this compound-DNA duplexes?

- Re-parameterize force fields (e.g., AMBER) using experimental Tm data to improve predictive accuracy.

- Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy contributions.

- Report deviations as root-mean-square deviations (RMSD) between predicted and observed Tm values .

Q. What statistical frameworks are appropriate for comparing this compound’s bioactivity across multiple cell lines?

- Use multivariate analysis (e.g., MANOVA) to account for cell-line variability.

- Apply post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in IC₅₀ values.

- Include negative controls (scrambled PNA sequences) to isolate sequence-specific effects .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies despite batch-to-batch variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.